![molecular formula C16H16O3 B6401288 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261931-17-2](/img/structure/B6401288.png)
4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, also known as P2MMB, is an organic compound that has been studied extensively in the laboratory setting due to its diverse range of applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 166-168 °C. It is a derivative of benzoic acid and is structurally related to other compounds such as benzoic acid and its derivatives, phenylacetic acid and its derivatives, and alkylbenzoic acid and its derivatives.
Scientific Research Applications
4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used as a model compound for studying the effects of various organic solvents on the structure of organic molecules. It has also been used as a substrate in the synthesis of various organic compounds, such as esters, amides, and ethers. In addition, it has been used as a model compound in the study of the mechanisms of drug-receptor interactions.
Mechanism of Action
The exact mechanism of action of 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% is not yet fully understood. However, it is known that it binds to certain proteins in the body, such as the serotonin transporter and the GABA-A receptor. It is thought that the binding of 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% to these proteins results in a change in the conformation of the proteins, which then leads to changes in the activity of the proteins.
Biochemical and Physiological Effects
4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine. It has also been shown to have an anxiolytic effect, as well as an antidepressant effect. In addition, it has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% is a useful compound for laboratory experiments due to its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% is a relatively new compound and its effects on humans are not yet fully understood. As such, caution should be taken when using this compound in laboratory experiments.
Future Directions
The potential future applications of 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% are numerous. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as to identify potential therapeutic applications. Additionally, further research is needed to determine the mechanisms of action of 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% and to develop new methods for synthesizing the compound. Finally, further research is needed to identify potential adverse effects of 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% and to develop strategies for reducing or eliminating these effects.
Synthesis Methods
4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% can be synthesized by the reaction of 2-methoxy-5-methylphenol and 3-methylbenzoic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is carried out at a temperature of 120-130 °C. The reaction produces a mixture of 4-(2-Methoxy-5-methylphenyl)-3-methylbenzoic acid, 95% and the corresponding 2-methoxy-5-methylbenzoic acid. The two compounds can be separated by column chromatography.
properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-4-7-15(19-3)14(8-10)13-6-5-12(16(17)18)9-11(13)2/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSMGUFAMKODMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689939 |
Source
|
Record name | 2'-Methoxy-2,5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-17-2 |
Source
|
Record name | 2'-Methoxy-2,5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.